molecular formula C31H63NO B12167816 16-Hentriacontanone, oxime CAS No. 1070-06-0

16-Hentriacontanone, oxime

Cat. No.: B12167816
CAS No.: 1070-06-0
M. Wt: 465.8 g/mol
InChI Key: YEQWWVCUALXQKQ-UHFFFAOYSA-N
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Description

16-Hentriacontanone, oxime is a chemical compound derived from 16-Hentriacontanone, which is a dialkyl ketone The oxime derivative is formed by the reaction of 16-Hentriacontanone with hydroxylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hentriacontanone, oxime typically involves the reaction of 16-Hentriacontanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds as follows:

16-Hentriacontanone+Hydroxylamine Hydrochloride16-Hentriacontanone, oxime+Water+Sodium Chloride\text{16-Hentriacontanone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 16-Hentriacontanone+Hydroxylamine Hydrochloride→16-Hentriacontanone, oxime+Water+Sodium Chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

16-Hentriacontanone, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

16-Hentriacontanone, oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 16-Hentriacontanone, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    16-Hentriacontanone: The parent compound, which lacks the oxime group.

    Hentriacontane: A hydrocarbon with a similar carbon chain length but without the ketone or oxime functional groups.

    Palmitone: Another dialkyl ketone with a shorter carbon chain.

Uniqueness

16-Hentriacontanone, oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties

Properties

CAS No.

1070-06-0

Molecular Formula

C31H63NO

Molecular Weight

465.8 g/mol

IUPAC Name

N-hentriacontan-16-ylidenehydroxylamine

InChI

InChI=1S/C31H63NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32-33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-30H2,1-2H3

InChI Key

YEQWWVCUALXQKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=NO)CCCCCCCCCCCCCCC

Origin of Product

United States

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